molecular formula C7H8F3NO3 B1416867 2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid CAS No. 1031130-72-9

2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid

Cat. No. B1416867
M. Wt: 211.14 g/mol
InChI Key: LZNMZDLBBNVQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C7H8F3NO3 . It is related to ®-(-)-3-Piperidinecarboxylic acid, which is an inhibitor of GABA (γ-aminobutyric acid) uptake .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F3NO3/c8-7(9,10)4-2-1-3(6(13)14)5(12)11-4/h3-4H,1-2H2,(H,11,12)(H,13,14) . This indicates the presence of a piperidine ring with a trifluoromethyl group at the 6-position, a carboxylic acid group at the 3-position, and an oxo group at the 2-position .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 211.14 . It has a storage temperature of room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Electronic Structure and Synthesis : The electronic structure and novel synthesis methods of derivatives of 2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid, specifically focusing on its crystallization and molecular interactions, have been explored in depth (Vrabel et al., 2014).

Application in Drug Synthesis

  • Role in Coumarin Derivatives : This compound has been utilized in the synthesis of Coumarin derivatives, which are significant for their biological properties. Its role as a key intermediate in these syntheses highlights its importance in medicinal chemistry (Ramaganesh et al., 2010).
  • Photoluminescence Properties : Research into coordination polymers involving variants of this compound has shown promising photoluminescence properties, indicating potential applications in materials science (Yu et al., 2006).

Chemical Properties and Analysis

  • Spectroscopic Properties : The spectroscopic properties of derivatives of this compound have been studied, providing valuable information for chemical analysis and characterization (Devi et al., 2020).

Synthetic Applications

  • Synthesis of Alkaloids : It has been used in the enantioselective synthesis of various alkaloids, demonstrating its versatility as a chiral building block in organic synthesis (Passarella et al., 2005).
  • Large-Scale Chiral Synthesis : This compound plays a significant role in the large-scale chiral synthesis of protected derivatives, indicating its utility in large-scale pharmaceutical production (Lau et al., 2002).

Antimicrobial Studies

  • Antimicrobial Evaluation : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showcasing its potential in developing new antibacterial and antifungal agents (Srinivasan et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO3/c8-7(9,10)4-2-1-3(6(13)14)5(12)11-4/h3-4H,1-2H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNMZDLBBNVQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid
Reactant of Route 2
2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid
Reactant of Route 3
2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid
Reactant of Route 4
2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid
Reactant of Route 5
2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid
Reactant of Route 6
2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid

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